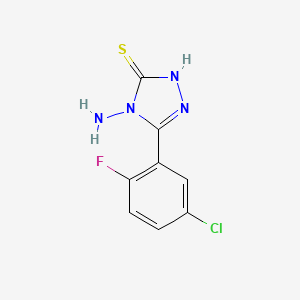
4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
The compound “4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” belongs to a class of organic compounds known as triazoles . Triazoles are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms. The presence of both chloro and fluoro substituents on the phenyl ring and a thiol group attached to the triazole ring suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 5-chloro-2-fluorophenyl group attached to a 4H-1,2,4-triazole ring via a carbon atom. The triazole ring would also have an amino group at the 4-position and a thiol group at the 3-position .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amino and thiol groups are nucleophilic and could potentially undergo reactions with electrophiles. The presence of the chloro and fluoro substituents on the phenyl ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and thiol groups, as well as the halogen substituents, could impact properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Characterization
Experimental and Theoretical Analysis
The synthesis and characterization of biologically active 1,2,4-triazole derivatives have been explored, focusing on intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These studies provide insights into the molecular structure and potential reactivity of triazole derivatives (Shukla et al., 2014).
Physical-Chemical Properties
Research on the physical and chemical properties of fluorophenyl derivatives of 1,2,4-triazole-3-thiol reveals new compounds with potential for further pharmacological exploration (Bihdan & Parchenko, 2017).
Antimicrobial and Antitumor Activities
Antimicrobial Activities
The synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities have been a focus of research, demonstrating that these compounds exhibit significant antibacterial and antifungal effects. This research contributes to the search for new therapeutic agents in the fight against microbial infections (Bayrak et al., 2009).
Antitumor Activities
The synthesis of 1,2,4-triazole derivatives carrying the 2,4-dichloro-5-fluorophenyl moiety and their evaluation for antitumor activities highlight the potential of these compounds in cancer therapy. Some derivatives have shown promising antiproliferative activity against various cancer cell lines, indicating their relevance in the development of anticancer drugs (Bhat et al., 2009).
Structural Analysis
Crystal and Molecular Structure
Detailed structural analysis of triazole derivatives provides a foundation for understanding the chemical behavior and potential biological interactions of these compounds. Such studies facilitate the design of molecules with enhanced biological activities (Sarala et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
4-amino-3-(5-chloro-2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4S/c9-4-1-2-6(10)5(3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSLQOAVUAVOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNC(=S)N2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438096.png)
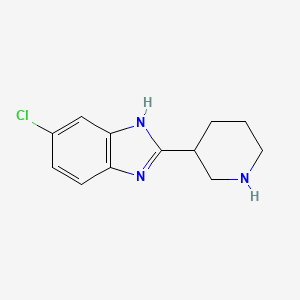

![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)
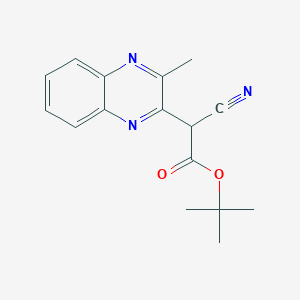
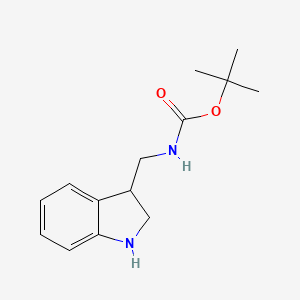
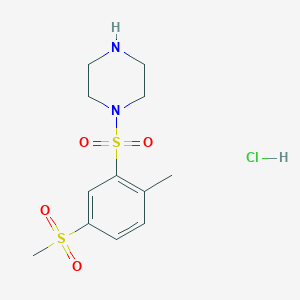
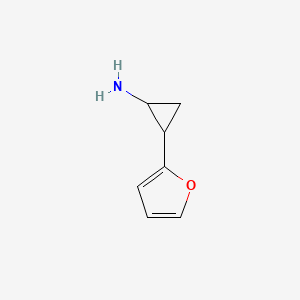
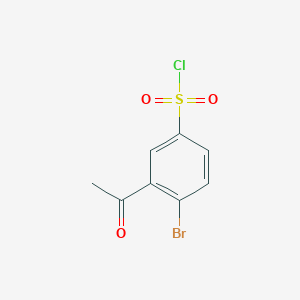
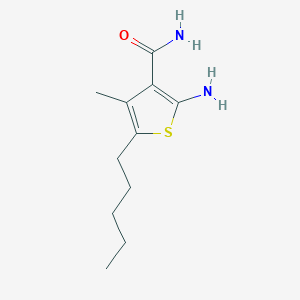
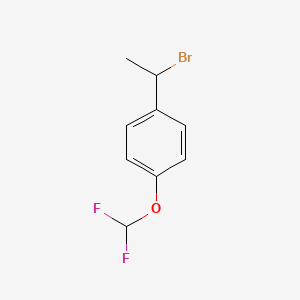
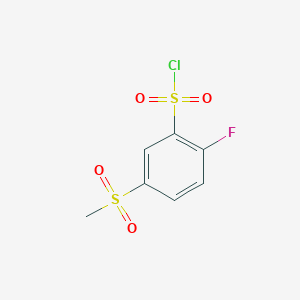
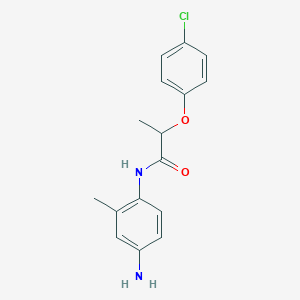
![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)